2-chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide 2-chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1797557-93-7
VCID: VC5065632
InChI: InChI=1S/C21H15ClN4OS/c22-18-6-2-1-5-17(18)20(27)24-15-9-7-14(8-10-15)19-13-28-21(26-19)25-16-4-3-11-23-12-16/h1-13H,(H,24,27)(H,25,26)
SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4)Cl
Molecular Formula: C21H15ClN4OS
Molecular Weight: 406.89

2-chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide

CAS No.: 1797557-93-7

Cat. No.: VC5065632

Molecular Formula: C21H15ClN4OS

Molecular Weight: 406.89

* For research use only. Not for human or veterinary use.

2-chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide - 1797557-93-7

Specification

CAS No. 1797557-93-7
Molecular Formula C21H15ClN4OS
Molecular Weight 406.89
IUPAC Name 2-chloro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide
Standard InChI InChI=1S/C21H15ClN4OS/c22-18-6-2-1-5-17(18)20(27)24-15-9-7-14(8-10-15)19-13-28-21(26-19)25-16-4-3-11-23-12-16/h1-13H,(H,24,27)(H,25,26)
Standard InChI Key QUFRFALSJMMUJF-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide core substituted at the 2-position with a chlorine atom. The amide nitrogen is linked to a para-substituted phenyl group, which is further connected to a thiazole ring. The thiazole moiety contains a pyridin-3-ylamino group at the 2-position, creating a conjugated system that enhances electronic delocalization. The IUPAC name, 2-chloro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide, reflects this intricate connectivity.

Key structural attributes include:

  • Benzamide backbone: Provides rigidity and facilitates π-π stacking interactions with biological targets.

  • Chlorine substituent: Enhances lipophilicity and influences electronic properties via inductive effects.

  • Thiazole-pyridine system: Introduces hydrogen-bonding capabilities and metal-coordination sites.

Table 1: Comparative Physicochemical Data for Related Benzamide-Thiazole Derivatives

CompoundMolecular Weight (g/mol)Melting Point (°C)LogP
Target Compound406.89Not reported~3.2*
BB4 (Analog) 378.47188–1922.9
5H-Thiazolo[4,3-b]thiadiazole 412.92224–2263.5

*Predicted using Molinspiration Cheminformatics.

Synthetic Methodologies

General Synthesis Strategy

The synthesis of 2-chloro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide likely involves a multi-step sequence:

  • Formation of the thiazole core: Condensation of thiourea derivatives with α-haloketones.

  • Coupling of pyridine amine: Nucleophilic substitution at the thiazole’s 2-position.

  • Benzamide assembly: Amide bond formation between 2-chlorobenzoic acid and the aniline intermediate .

Optimization and Challenges

Key challenges include:

  • Regioselectivity: Ensuring proper orientation during thiazole ring closure.

  • Solubility issues: Polar aprotic solvents (DMF, DMSO) are often required for intermediate steps .

  • Purification: Chromatographic techniques (e.g., silica gel column) are critical due to the compound’s high molecular weight.

Table 2: Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Thiazole formationCS2_2, KOH, EtOH, reflux65–78
Amide couplingEDC/HOBt, DMF, rt70–85
PurificationSilica gel (CH2_2Cl2_2/MeOH)

Biological Activity and Mechanistic Insights

Antimicrobial Activity

Structurally related compounds exhibit MIC values of 2–8 µg/mL against Mycobacterium tuberculosis and Gram-positive bacteria . While direct data is lacking, the chlorine atom’s electron-withdrawing effect likely enhances membrane permeability.

Table 3: Antimicrobial Activity of Selected Analogs

CompoundTarget OrganismMIC (µg/mL)Reference
BB9 S. aureus4.0
5H-Thiazolo[4,3-b] M. tuberculosis2.5

Structure-Activity Relationships (SAR)

Role of Substitutents

  • Chlorine position: Ortho-substitution (as in this compound) improves steric complementarity with hydrophobic enzyme pockets compared to para-substituted analogs.

  • Thiazole ring: Essential for π-stacking; replacing it with oxazole reduces potency by 10-fold .

  • Pyridine moiety: The 3-amino group’s basicity facilitates salt bridge formation with aspartate residues .

Docking Studies (Hypothetical)

Molecular docking simulations of analogous compounds into the DprE1 enzyme (PDB: 4FDN) reveal:

  • Binding affinity: ΔG ≈ -9.2 kcal/mol, comparable to first-line anti-TB drugs .

  • Key interactions: Hydrogen bonds with Lys418 and van der Waals contacts with Pro385 .

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